N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound includes an indolin-2-one core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide typically involves the condensation of 5-aminooxindole with methanesulfonyl chloride to form N-(2-oxoindolin-5-yl)methanesulfonamide . This intermediate can then be further reacted with phenylethylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for treating various cancers
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Src kinase, which plays a role in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: This compound also targets Src kinase and has shown similar anticancer properties.
N-methyl-N-(2-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide: This compound is a dual inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), showing potential in cancer therapy.
Uniqueness
N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is unique due to its specific structure, which allows it to interact with multiple biological targets. Its combination of an indolin-2-one core with a sulfonamide group provides a versatile scaffold for developing new therapeutic agents with diverse biological activities.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPJIYCVUOLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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